![molecular formula C12H16O4 B12618362 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione CAS No. 918312-24-0](/img/structure/B12618362.png)
11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dimethyl-1,7-dioxadispiro[404~6~2~5~]dodecane-2,8-dione is a chemical compound characterized by its unique spiro structure, which includes two dioxane rings and two ketone groups
Méthodes De Préparation
The synthesis of 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route that includes the formation of the spiro structure and the introduction of the dioxane rings. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione involves its interaction with molecular targets through its functional groups. The dioxane rings and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione can be compared with similar spiro compounds:
Similar Compounds: Compounds like (5R,6S)-1,7-dioxadispiro[4.0.5.3]tetradecan-12-one and 11,12-dimethoxydihydrokawain share structural similarities.
Uniqueness: The unique combination of dioxane rings and ketone groups in 11,12-Dimethyl-1,7-dioxadispiro[404~6~
Propriétés
Numéro CAS |
918312-24-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
11,12-dimethyl-4,7-dioxadispiro[4.0.46.25]dodecane-3,8-dione |
InChI |
InChI=1S/C12H16O4/c1-7-8(2)12(6-4-10(14)16-12)11(7)5-3-9(13)15-11/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YVOJXYPHBGSLFA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(C13CCC(=O)O3)CCC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


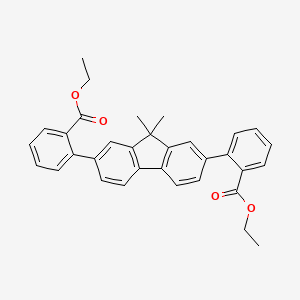
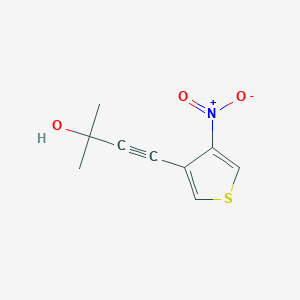
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)

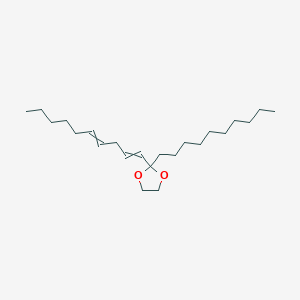
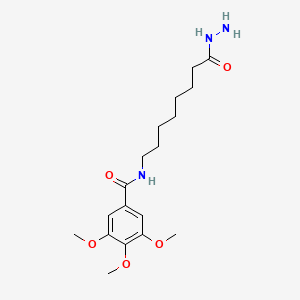

![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
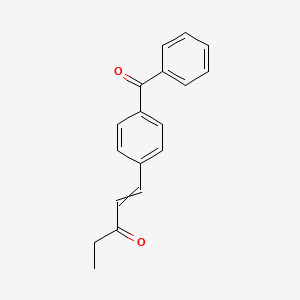
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)


